REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:11]([CH3:33])([CH3:32])[CH2:12][C:13]([OH:31])([C:27]([F:30])([F:29])[F:28])[CH:14]=[N:15][C:16]2[CH:25]=[CH:24][CH:23]=[C:22]3[C:17]=2[CH:18]=[CH:19][C:20]([CH3:26])=[N:21]3)[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.C(=O)(O)[O-].[Na+].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:3]=[C:4]([C:11]([CH3:33])([CH3:32])[CH2:12][C:13]([OH:31])([C:27]([F:28])([F:30])[F:29])[CH2:14][NH:15][C:16]2[CH:25]=[CH:24][CH:23]=[C:22]3[C:17]=2[CH:18]=[CH:19][C:20]([CH3:26])=[N:21]3)[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1 |f:1.2,3.4|
|
Name
|
5-[4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-2-hydroxy-4-methyl-2-trifluoromethyl-pentylidenamino]-2-methylquinoline
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C2=C(CCO2)C1)C(CC(C=NC1=C2C=CC(=NC2=CC=C1)C)(C(F)(F)F)O)(C)C
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
water (20 ml), and the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C2=C(CCO2)C1)C(CC(CNC1=C2C=CC(=NC2=CC=C1)C)(C(F)(F)F)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |